N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Overview
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a member of benzothiazoles.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of fluorobenzamides containing thiazole structures exhibit promising antimicrobial properties. For instance, a study by Desai et al. (2013) highlighted the synthesis of 5-arylidene derivatives bearing a fluorine atom, which showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was essential for enhancing antimicrobial activity, suggesting that modifications to the fluorobenzamide structure could optimize its biological effectiveness (Desai, Rajpara, & Joshi, 2013).
Antitumor Applications
Another significant area of research is the exploration of fluorobenzamides in cancer treatment. Hutchinson et al. (2001) developed a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showing potent cytotoxicity in vitro against certain breast cancer cell lines. This study underscored the potential of fluorinated benzothiazoles in targeted cancer therapy, with specific modifications to the benzothiazole nucleus enhancing the drug's metabolic stability and therapeutic window (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Radioligand and Imaging Applications
Fluorobenzamides also show promise in the development of radioligands for positron emission tomography (PET) imaging. For example, Shiue et al. (1997) synthesized N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound with high affinity and selectivity to σ receptors, making it a potential ligand for PET imaging of σ receptors in the human brain. This application indicates the role of fluorinated benzothiazoles in diagnostic imaging and highlights the broader utility of such compounds beyond therapeutic interventions (Shiue, Shiue, Zhang, Wilder, Greenberg, Bénard, Wortman, & Alavi, 1997).
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c1-18-13-10(16)6-4-8-12(13)23-15(18)17-14(20)9-5-2-3-7-11(9)19(21)22/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYAMRPNAHPIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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